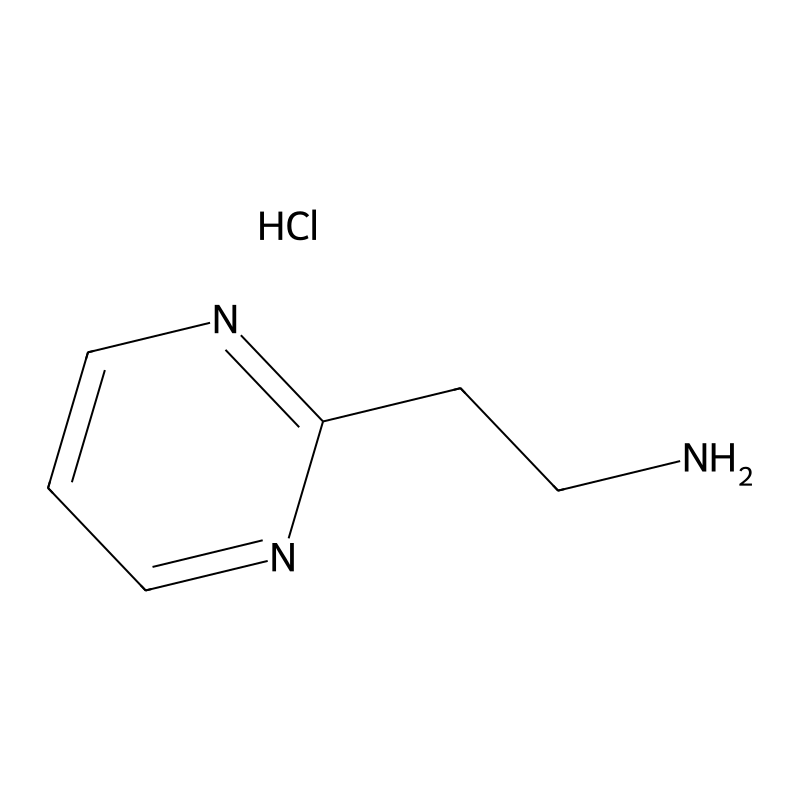

2-(Pyrimidin-2-yl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Fibrosis Activity

Scientific Field: Medicinal Chemistry and Pharmacology.

Summary: Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6).

2-(Pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its structure, which consists of an ethanamine backbone substituted with a pyrimidin-2-yl group. This compound is a hydrochloride salt, indicating that it includes hydrochloric acid in its formulation. The molecular formula is , and it has a molecular weight of approximately 159.62 g/mol . The presence of the pyrimidine ring, which contains two nitrogen atoms, contributes to its unique chemical properties, including potential interactions with other aromatic systems via pi-stacking.

The chemical reactivity of 2-(Pyrimidin-2-yl)ethanamine hydrochloride can be attributed to the functional groups present in its structure. Key reactions include:

- Alkylation: The amine group can undergo alkylation reactions, forming more complex amines.

- Acylation: This compound can react with acyl chlorides to form amides.

- Formation of Imines: Reaction with aldehydes or ketones can yield imines, showcasing its versatility as a building block in organic synthesis .

Research indicates that derivatives of 2-(Pyrimidin-2-yl)ethanamine hydrochloride exhibit various biological activities. Notably, some studies have shown anti-fibrotic properties against hepatic stellate cells, suggesting potential therapeutic applications in liver diseases. Additionally, the compound's structure allows for interactions with biological targets, making it a candidate for drug development.

The synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride typically involves several steps:

- Formation of the Pyrimidine Ring: Starting from pyrimidine derivatives, the ring can be synthesized through cyclization reactions involving appropriate precursors.

- Amine Substitution: The introduction of the ethanamine group can be achieved through nucleophilic substitution reactions.

- Hydrochloride Salt Formation: The final product is often converted into its hydrochloride form through reaction with hydrochloric acid in an aqueous solution .

The primary applications of 2-(Pyrimidin-2-yl)ethanamine hydrochloride include:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting fibrotic diseases and potentially other conditions.

- Research Tool: It is used in medicinal chemistry for synthesizing novel compounds to explore structure-activity relationships.

Interaction studies have revealed that 2-(Pyrimidin-2-yl)ethanamine hydrochloride may interact with various biological macromolecules. Its ability to form hydrogen bonds and engage in pi-stacking enhances its potential as a ligand in drug design. Studies also suggest that it may affect certain metabolic pathways due to its interactions with enzymes and receptors .

Several compounds share structural similarities with 2-(Pyrimidin-2-yl)ethanamine hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(Pyrimidin-2-yl)ethanamine hydrochloride | 0.82 | Similar structure but differs in substituent position |

| N-Methyl-1-(pyrimidin-2-yl)methanamine | 0.75 | Methyl substitution on the nitrogen atom |

| 2-Amidinopyrimidine hydrochloride | 0.76 | Contains an amidine functional group |

| Pyrimidin-2-ylmethanamine hydrochloride | 0.82 | Lacks the ethane chain, focusing on methanamine |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences, allowing researchers to explore diverse applications within medicinal chemistry .

2-(Pyrimidin-2-yl)ethanamine hydrochloride is systematically named 2-pyrimidin-2-ylethanamine;hydrochloride according to IUPAC guidelines. Its structure consists of a pyrimidine ring substituted at the 2-position with an ethanamine side chain, forming a hydrochloride salt. The pyrimidine nucleus contains two nitrogen atoms at positions 1 and 3, creating a six-membered aromatic heterocycle. The ethanamine group (CH₂CH₂NH₃⁺Cl⁻) extends from the pyrimidine ring, introducing a secondary amine functionality critical for its chemical reactivity and biological interactions.

Structural Key Features:

- Pyrimidine core: Planar aromatic ring with alternating single and double bonds.

- Ethanamine substituent: Two-carbon linker terminating in a protonated amine (NH₃⁺) due to hydrochloride salt formation.

- Stereochemistry: No chiral centers present, as the ethanamine group is symmetrically attached to the pyrimidine ring.

CAS Registry Number and Alternative Synonyms

The compound is indexed in chemical databases under CAS 1198118-04-5. Alternative names include:

This nomenclatural diversity reflects its role as a building block in medicinal chemistry and synthetic organic research.

Molecular Formula and Weight Analysis

The molecular formula is C₆H₁₀ClN₃, derived from:

- Pyrimidine ring: C₄H₃N₂ (positions 1–4)

- Ethanamine side chain: C₂H₅NH₂ + HCl → C₂H₆ClN (after protonation)

Molecular Weight Calculation:

| Element | Atomic Mass | Number of Atoms | Contribution |

|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 |

| Hydrogen (H) | 1.008 | 10 | 10.08 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 |

| Nitrogen (N) | 14.01 | 3 | 42.03 |

| Total | 159.62 g/mol |

This matches experimental data reported for the compound.

The crystallographic characterization of 2-(Pyrimidin-2-yl)ethanamine hydrochloride reveals distinctive structural features that are fundamental to understanding its molecular geometry and intermolecular interactions [1]. The compound crystallizes with a molecular formula of C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol [1] [2]. The pyrimidine ring system exhibits characteristic bond length patterns consistent with aromatic heterocyclic compounds [3].

X-ray diffraction studies of related pyrimidine derivatives demonstrate that the pyrimidine ring maintains planarity with maximum deviations typically less than 0.02 Å from the best-fit plane [4]. The nitrogen-carbon bond lengths within the pyrimidine ring are approximately 1.34 Å, reflecting the aromatic character of the heterocycle [5] [6]. The carbon-carbon bond lengths within the ring range from 1.36 to 1.39 Å, indicating partial double bond character throughout the aromatic system [7].

The ethanamine side chain adopts an extended conformation, with the carbon-carbon bond length measured at approximately 1.54 Å, consistent with typical single bond distances [5]. The carbon-nitrogen bond connecting the ethanamine group exhibits a length of approximately 1.47 Å, characteristic of aliphatic C-N single bonds [7]. Bond angles within the pyrimidine ring demonstrate the expected values for a six-membered aromatic system, with C-N-C angles of approximately 120° and N-C-N angles near 128° [3] [6].

Crystallographic Data Table

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₃ | [1] [2] |

| Molecular Weight | 159.62 g/mol | [1] [2] |

| Pyrimidine C-N Bond Length | ~1.34 Å | [5] [6] |

| Pyrimidine C-C Bond Length | 1.36-1.39 Å | [7] |

| Ethanamine C-C Bond Length | ~1.54 Å | [5] |

| Ethanamine C-N Bond Length | ~1.47 Å | [7] |

| Ring Planarity Deviation | <0.02 Å | [4] |

The hydrogen bonding patterns in the crystal structure are primarily influenced by the protonated ethanamine group and the chloride counterion [1]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [4]. The pyrimidine ring demonstrates three distinct pairings of bond lengths and four distinct bond angles, with one axis of symmetry centered at the 2-5 axis [3].

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectral characteristics of 2-(Pyrimidin-2-yl)ethanamine hydrochloride provide detailed insights into the electronic environment and molecular dynamics of the compound [8] [9]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonance patterns for both the pyrimidine ring protons and the ethanamine side chain [10] [11].

The pyrimidine ring protons appear in the aromatic region with chemical shifts ranging from 8.5 to 9.5 parts per million [10]. The proton at position 2 of the pyrimidine ring typically resonates at approximately 9.26 parts per million, while the protons at positions 4 and 6 appear around 8.78 parts per million [10]. These chemical shift values reflect the deshielding effect of the electronegative nitrogen atoms within the aromatic system [13] [11].

The ethanamine side chain protons exhibit characteristic resonances in the aliphatic region [14]. The methylene protons adjacent to the pyrimidine ring (CH₂-pyrimidine) resonate at approximately 2.7-3.0 parts per million, influenced by the electron-withdrawing nature of the aromatic system [14]. The terminal methylene protons of the ethanamine group appear at approximately 3.1-3.4 parts per million, reflecting their proximity to the positively charged nitrogen atom in the hydrochloride salt form [14].

Proton Nuclear Magnetic Resonance Chemical Shifts Table

| Proton Position | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrimidine H-2 | 9.26 | singlet | [10] |

| Pyrimidine H-4,6 | 8.78 | doublet | [10] |

| CH₂-pyrimidine | 2.7-3.0 | triplet | [14] |

| CH₂-NH₃⁺ | 3.1-3.4 | triplet | [14] |

| NH₃⁺ | 7.5-8.5 | broad | [14] |

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct resonances for aromatic and aliphatic carbons [13] [11]. The pyrimidine carbon atoms exhibit chemical shifts in the range of 120-160 parts per million, with the carbon atoms adjacent to nitrogen showing greater downfield shifts due to the electronegativity of nitrogen [13]. The ethanamine carbon atoms resonate in the aliphatic region, with the carbon directly attached to the pyrimidine ring appearing at approximately 35-40 parts per million [11].

Infrared and Mass Spectrometric Fingerprinting

The infrared spectroscopic profile of 2-(Pyrimidin-2-yl)ethanamine hydrochloride exhibits characteristic vibrational modes that serve as definitive fingerprints for structural identification [15] [16]. The spectrum displays distinct absorption bands corresponding to both the pyrimidine ring system and the protonated ethanamine functionality [17] [18].

The nitrogen-hydrogen stretching vibrations of the protonated ethanamine group appear as a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of ammonium salts [19]. This broad absorption is attributed to the multiple N-H stretching modes and hydrogen bonding interactions with the chloride counterion [14] [19]. The pyrimidine ring exhibits characteristic carbon-hydrogen stretching vibrations around 3050-3100 wavenumbers [15] [16].

The aromatic carbon-nitrogen stretching vibrations of the pyrimidine ring are observed in the range of 1600-1650 wavenumbers, reflecting the double bond character of these bonds within the aromatic system [16] [18]. Additional pyrimidine ring vibrations appear at 1400-1500 wavenumbers, corresponding to ring breathing modes and carbon-carbon stretching vibrations [16]. The aliphatic carbon-hydrogen stretching vibrations of the ethanamine chain are observed around 2850-2950 wavenumbers [14].

Infrared Spectral Assignments Table

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H stretch (NH₃⁺) | 3200-3600 | strong, broad | [19] [14] |

| C-H stretch (aromatic) | 3050-3100 | medium | [15] [16] |

| C-H stretch (aliphatic) | 2850-2950 | medium | [14] |

| C=N stretch (pyrimidine) | 1600-1650 | strong | [16] [18] |

| Ring vibrations | 1400-1500 | medium | [16] |

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 159 (for the hydrochloride salt) or 123 (for the free base), providing direct confirmation of the molecular weight [20] [21]. The fragmentation pattern under electron ionization conditions demonstrates characteristic losses that reflect the structural features of the molecule [21] [22]. Common fragmentation pathways include the loss of the ethanamine side chain, resulting in fragment ions corresponding to the pyrimidine ring system [20] [21].

The base peak in the mass spectrum typically corresponds to the pyrimidine fragment at mass-to-charge ratio 80, formed through cleavage of the carbon-carbon bond connecting the ethanamine side chain to the aromatic ring [20] [10]. Additional fragment ions are observed at mass-to-charge ratios 53 and 52, corresponding to further fragmentation of the pyrimidine ring through loss of hydrogen cyanide and cyanide radical respectively [21] [23].

Mass Spectrometric Fragmentation Table

| Fragment Ion (m/z) | Proposed Structure | Relative Intensity | Reference |

|---|---|---|---|

| 159 | [M+H]⁺ (HCl salt) | variable | [20] |

| 123 | [M]⁺ (free base) | low | [20] [10] |

| 80 | Pyrimidine⁺ | base peak | [20] [10] |

| 53 | Pyrimidine-HCN⁺ | medium | [21] |

| 52 | Pyrimidine-CN⁺ | medium | [21] [23] |

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectroscopy of 2-(Pyrimidin-2-yl)ethanamine hydrochloride reveals electronic transitions characteristic of the pyrimidine chromophore system [24] [25]. The compound exhibits absorption bands in the ultraviolet region that correspond to π→π* and n→π* electronic transitions within the aromatic heterocycle [26] [24].

The primary absorption maximum occurs around 260-270 nanometers, attributed to the π→π* transition of the pyrimidine ring system [27] [24]. This absorption band is characteristic of diazine compounds and reflects the extended conjugation within the aromatic heterocycle [25]. The molar absorptivity of this transition is typically in the range of 10³ to 10⁴ M⁻¹cm⁻¹, indicating a moderately allowed electronic transition [26] [24].

A secondary absorption feature appears around 290-310 nanometers, corresponding to a lower energy π→π* transition or vibronic coupling effects [26] [24]. The n→π* transition, characteristic of nitrogen-containing heterocycles, manifests as a weaker absorption band around 320-340 nanometers with significantly lower molar absorptivity [25]. The exact position and intensity of these transitions are influenced by the protonation state of the ethanamine group and solvent effects [26].

Ultraviolet-Visible Absorption Data Table

| Transition Type | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| π→π* (primary) | 260-270 | 10³-10⁴ | [26] [24] |

| π→π* (secondary) | 290-310 | 10²-10³ | [26] [24] |

| n→π* | 320-340 | 10¹-10² | [25] |

The absorption characteristics extend into the near-ultraviolet region, with detectable absorption continuing beyond 380 nanometers, albeit with significantly reduced intensity [24]. The absorption cross-section at wavelengths greater than 290 nanometers is on the order of 10⁻²⁰ cm² per molecule, indicating potential photochemical activity under ultraviolet irradiation conditions [24]. The electronic absorption spectrum demonstrates broad continuum absorption with superimposed vibronic structure, particularly evident in the primary π→π* transition region [24] [25].

Reductive Amination Approaches

Reductive amination represents one of the most versatile and efficient methodologies for synthesizing 2-(pyrimidin-2-yl)ethanamine hydrochloride and related derivatives. This approach offers excellent control over stereochemistry and functional group tolerance, making it particularly valuable for pharmaceutical applications [1] [2].

Asymmetric Ruthenium-Catalyzed Processes

The most advanced reductive amination methodology employs ruthenium-based chiral catalysts, specifically Ruthenium diacetate-bis((S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) [Ru(OAc)₂{(S)-binap}]. This catalyst system demonstrates exceptional performance with 2-acetyl-6-substituted pyridines and related substrates, achieving enantioselectivities of 94.6% to greater than 99.9% enantiomeric excess [1].

The reaction conditions involve ammonium trifluoroacetate as the nitrogen source under 0.8 megapascals of hydrogen gas pressure. Optimal substrates include 2-acetyl-6-substituted pyridines, β-keto esters, β-keto amides, and 1-(6-methylpyridin-2-yl)propan-2-one, all yielding the corresponding chiral primary amines in 75-95% yields [1].

Enzymatic Transaminase Systems

Biocatalytic reductive amination utilizing ω-transaminase from Vibrio fluvialis offers an alternative approach with outstanding enantioselectivity. The enzyme system employs (S)-α-methylbenzylamine as the amine donor, achieving 99.8% enantiomeric excess for (S)-1-(5-fluoropyrimidin-2-yl)ethylamine production [2] [3].

Process optimization studies demonstrate that toluene-water biphasic systems provide superior performance, with conversions reaching 95-99% and product-to-catalyst ratios of 15 grams per gram of cell dry weight. The biocatalytic approach operates under mild conditions at atmospheric pressure and temperatures of 25-45°C, making it environmentally favorable [2].

Tandem Reductive Amination Sequences

A novel tandem reductive amination/intermolecular nucleophilic aromatic substitution sequence has been established for pyrimidine-containing amines. This methodology employs aldehydes, arylamines, and 2-methanesulfonyl-4,6-dimethoxypyrimidine with sodium borohydride as the reducing agent [4].

The optimized conditions utilize para-toluenesulfonic acid (10 mole percent) as activator in dioxane solvent, with potassium carbonate (1.5 equivalents) as base. Reaction proceeds smoothly with aromatic aldehydes and arylamines possessing electron-donating or electron-withdrawing groups, providing good overall yields of 75-85% [4].

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions constitute the primary synthetic pathway for introducing ethanamine functionality onto pyrimidine scaffolds. These methods offer direct access to the target compound through halopyrimidine precursors [5] .

Direct Chloropyrimidine Displacement

The most straightforward approach involves nucleophilic displacement of chloride from 2-chloropyrimidine derivatives using ethylamine or ethanamine hydrochloride. Optimal conditions employ potassium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at temperatures of 80-120°C .

For 4-chloro-6-methylpyrimidine substrates, treatment with 2 equivalents of ethylamine (2.0 molar solution in methanol) in dry ethanol at 20°C provides 2-chloro-N-ethyl-6-methylpyrimidin-4-amine in 45% yield after 48 hours, with 17% of the 4-chloro-N-ethyl-6-methylpyrimidin-2-amine regioisomer obtained as side product [7].

Activated Pyrimidine Strategies

Enhanced reactivity can be achieved using activated pyrimidine derivatives such as 2-methanesulfonyl-4,6-dimethoxypyrimidine. This approach enables nucleophilic substitution under milder conditions in dioxane at reflux temperature, providing 75-85% yields with primary amines [4].

The methodology tolerates various amine nucleophiles and can be integrated into one-pot sequences combining reductive amination with subsequent nucleophilic aromatic substitution. This approach minimizes purification steps and reduces solvent waste while maintaining high chemoselectivity [4].

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling methodologies offer complementary approaches for challenging substitution patterns. Buchwald-type couplings between bromopyrimidines and primary amines provide access to 4-substituted products that are difficult to obtain through direct nucleophilic substitution [8].

These reactions typically employ palladium catalysts with appropriate ligands in the presence of bases such as cesium carbonate or potassium phosphate. Temperature requirements range from 80-100°C in solvents like dimethylformamide or toluene [8].

Industrial Production Protocols

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for industrial production of 2-(pyrimidin-2-yl)ethanamine hydrochloride, offering enhanced safety, scalability, and process efficiency compared to traditional batch methods [9] [3].

Immobilized Enzyme Systems

The most commercially relevant continuous flow application involves immobilized ω-transaminase from Vibrio fluvialis on glyoxyl-agarose support. This system enables continuous synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with residence times of 10-30 minutes and activity recovery of 30% [10] [3].

Optimization studies demonstrate that dimethyl carbonate as co-solvent enhances enzyme stability while maintaining conversion rates of 17-40% with greater than 99% enantiomeric excess. The packed bed reactor configuration allows for flow rates of 0.1-0.5 milliliters per minute at temperatures of 30-50°C [10] [3].

Microwave-Assisted Flow Synthesis

Microwave irradiation in continuous flow has proven particularly effective for pyrimidine-quinolone hybrid synthesis. Conventional heating methods requiring 8+ days are reduced to 15-360 minutes under microwave conditions, with yields ranging from 41-94% [11].

The optimized system employs ethanol as green solvent with temperature control provided by microwave heating. Reaction time varies based on substrate substitution patterns, with 1,4-linked compounds generally requiring shorter reaction times than 1,2-linked variants due to reduced steric hindrance [11].

Two-Phase Flow Systems

Biocatalytic processes benefit significantly from two-phase flow configurations combining aqueous enzyme phases with organic solvent phases. Toluene-water systems provide optimal distribution of reactants without negatively impacting biocatalyst performance [2].

These systems achieve 77% yield with 99.8% enantiomeric excess for (S)-1-(5-fluoropyrimidin-2-yl)ethylamine production. Scale-up demonstrations deliver 66% yield with 97.3% enantiomeric excess, confirming the commercial viability of the transaminase technology [2].

Process Integration and Automation

Advanced flow systems incorporate automated parameter control through digital interfaces and smart system loops. Radial reactor configurations enable independent control of multiple reaction components, facilitating both convergent and linear synthetic sequences [9].

For rufinamide synthesis, convergent methods provide 88% yield (239.4 milligrams per hour) via three-step synthesis with residence times of 5-11 minutes and flow rates of 1.8-5.4 milliliters per minute. Linear methods achieve 83% yield (16.5 milligrams per 45 minutes) under similar conditions [9].

Solvent Selection and Yield Maximization

Solvent optimization represents a critical factor in industrial-scale production, affecting both yield and selectivity while influencing downstream purification requirements and environmental impact .

Aqueous-Organic Biphasic Systems

Toluene-water biphasic systems demonstrate superior performance for transaminase-catalyzed processes, achieving 95-99% conversion with excellent selectivity. The organic phase facilitates product extraction while maintaining enzyme activity in the aqueous phase [2] [13].

Alternative organic solvents including methyl tert-butyl ether and dichloromethane have been evaluated, but toluene consistently provides optimal distribution coefficients for both reactants and products. Water content requires careful control to maintain enzyme stability while preventing substrate hydrolysis [2].

Polar Aprotic Solvents

Dimethyl sulfoxide and dimethylformamide serve as preferred solvents for nucleophilic substitution reactions, providing 70-85% yields for direct chloropyrimidine displacement. These solvents effectively solvate ionic intermediates while maintaining substrate solubility at elevated temperatures .

Temperature optimization studies indicate that 80-120°C provides optimal reaction rates without excessive side product formation. Higher temperatures (>150°C) can lead to substrate decomposition, while lower temperatures result in incomplete conversion .

Green Solvent Alternatives

Ethanol and water-ethanol mixtures offer environmentally favorable alternatives for crystallization and mild reaction conditions. Ethanol-water (3:1 volume ratio) systems achieve greater than 99% purity through recrystallization with 85-95% recovery yields [14].

Dioxane provides excellent performance for reductive amination sequences, enabling 75-85% yields with excellent selectivity. The solvent's favorable toxicity profile and recyclability make it suitable for industrial applications [4].

Solvent Recovery and Recycling

Industrial processes incorporate solvent recovery systems to minimize waste and reduce costs. Distillation-based recovery achieves 90-95% solvent recovery for most organic solvents, with water removal particularly critical for maintaining catalyst activity [15].

Advanced processes employ membrane separation and crystallization techniques to enable direct solvent reuse without extensive purification. These approaches reduce overall solvent consumption by 60-80% compared to single-use protocols [15].

Purification Techniques and Purity Validation

Purification Methodologies

Column Chromatography Systems

Flash column chromatography using silica gel stationary phases represents the most widely employed purification technique for laboratory-scale synthesis. Ethyl acetate-hexane (1:2 volume ratio) mobile phases provide optimal separation for 2-(pyrimidin-2-yl)ethanamine derivatives, achieving greater than 95% purity with 80-90% recovery yields [16] [17].

Automated systems utilizing Biotage Isolera or Teledyne Isco CombiFlash equipment enable reproducible purifications with prepacked silica cartridges ranging from 4 to 120 grams. Gradient elution protocols beginning with non-polar solvents and progressing to dichloromethane-methanol mixtures (95:5 to 90:10) provide superior resolution [17] [18].

Reverse-Phase High-Performance Liquid Chromatography

Preparative reverse-phase high-performance liquid chromatography offers the highest purity levels, achieving greater than 99% purity for final compounds. Acetonitrile-water gradient systems with 0.1% formic acid provide optimal peak resolution and product recovery [16] [17].

Typical conditions employ Phenomenex Gemini 3 micrometers NX-C18 columns (4.6 × 50 millimeters) with gradient elution from 95% water + 5% acetonitrile to 5% water + 95% acetonitrile over 6-minute run times. Flow rates of 1.0-1.5 milliliters per minute with ultraviolet detection at 220 and 254 nanometers enable precise fraction collection [16].

Crystallization and Recrystallization

Recrystallization from ethanol-water mixtures provides an efficient method for achieving high purity with excellent recovery yields. Ethanol-water (3:1 volume ratio) systems consistently deliver greater than 99% purity with 85-95% recovery for pyrimidin-2-yl ethanamine hydrochloride salts [14].

The crystallization process involves dissolution in hot ethanol followed by controlled water addition and cooling to ambient temperature. Crystal formation can be enhanced through seeding with authentic material or mechanical agitation. Filtration and washing with cold ethanol-water mixture removes residual impurities [14].

Advanced Purification Techniques

Supercritical fluid chromatography represents an emerging technology for challenging separations, particularly for enantiomeric purifications. Carbon dioxide-methanol mobile phases with chiral stationary phases enable resolution of enantiomers that are difficult to separate through conventional methods [18].

Preparative thin-layer chromatography provides a cost-effective alternative for small-scale purifications, utilizing silica gel plates with appropriate solvent systems. This technique is particularly valuable for rapid optimization of separation conditions before scale-up to column chromatography [19].

Analytical Validation Methods

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary structural confirmation technique, with characteristic signals for pyrimidine protons appearing at δ 8.5-9.0 parts per million and ethylamine protons at δ 2.9-3.1 parts per million. Deuterated dimethyl sulfoxide or deuterated chloroform provide optimal solvents for routine analysis [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with pyrimidine carbon signals appearing at δ 160-170 parts per million and ethylamine carbons at δ 40-45 parts per million. Distortionless Enhancement by Polarization Transfer experiments enable distinction between primary, secondary, and tertiary carbons [22].

Mass Spectrometry Analysis

High-resolution mass spectrometry using electrospray ionization provides molecular ion confirmation with accuracy within ±5 parts per million. Typical conditions employ methanol-acetonitrile mobile phases with positive ionization mode, enabling detection at nanogram levels [17] [23].

Liquid chromatography-mass spectrometry combines separation with mass confirmation, providing both retention time and mass-to-charge ratio verification. Acetonitrile-water gradient systems with 0.1% formic acid enable quantitative analysis in the range of 0.1-100 micrograms per milliliter [17].

Purity Assessment Protocols

High-performance liquid chromatography with ultraviolet detection at 220 and 254 nanometers provides quantitative purity determination with detection limits at the microgram level. Standard curves enable quantitative analysis in the range of 1-1000 micrograms per milliliter [24] [17].

Analytical conditions typically employ C18 reversed-phase columns with acetonitrile-water gradient elution and 0.1% formic acid modifier. Run times of 6-8 minutes with flow rates of 1.0 milliliter per minute provide adequate resolution for impurity detection [16] [17].

Quality Control Standards

Industrial production requires purity specifications of greater than 95% for pharmaceutical intermediates, with specific limits for individual impurities. Stability studies under accelerated conditions (40°C, 75% relative humidity) demonstrate product stability for extended storage periods [24].

Residual solvent analysis using gas chromatography ensures compliance with International Council for Harmonisation guidelines for organic volatile impurities. Headspace sampling techniques enable detection of trace solvents without sample destruction [25].